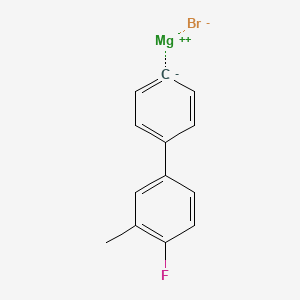
magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide is an organometallic compound that combines magnesium with a substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide typically involves the reaction of 1-fluoro-2-methyl-4-phenylbenzene with magnesium in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of iodine or 1,2-dibromoethane to activate the magnesium . The general reaction can be represented as:
1-fluoro-2-methyl-4-phenylbenzene+Mg→this compound
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the magnesium-bonded group is replaced by another nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the magnesium center.
Coupling Reactions: It is often used in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, boron reagents, and various oxidizing or reducing agents. Typical conditions involve the use of inert atmospheres (e.g., nitrogen or argon) and anhydrous solvents to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the aryl group from the magnesium compound with another aryl group from the boron reagent .
Applications De Recherche Scientifique
Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound is explored for its potential in creating new materials with unique properties.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: The compound is studied for its catalytic properties in various chemical reactions
Mécanisme D'action
The mechanism by which magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide exerts its effects involves the formation of a reactive magnesium-carbon bond. This bond can act as a nucleophile in various reactions, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organomagnesium compounds such as:
- Magnesium;1-bromo-2-methyl-4-phenylbenzene
- Magnesium;1-chloro-2-methyl-4-phenylbenzene
- Magnesium;1-iodo-2-methyl-4-phenylbenzene
Uniqueness
Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide is unique due to the presence of the fluorine atom, which can influence the reactivity and stability of the compound. The fluorine atom can also affect the electronic properties of the benzene ring, making this compound particularly interesting for specific applications .
Propriétés
Formule moléculaire |
C13H10BrFMg |
|---|---|
Poids moléculaire |
289.43 g/mol |
Nom IUPAC |
magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide |
InChI |
InChI=1S/C13H10F.BrH.Mg/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11;;/h3-9H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
YRQCCQBDENUJQR-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC=[C-]C=C2)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


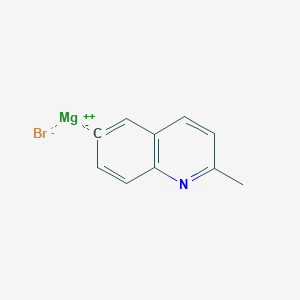
![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)
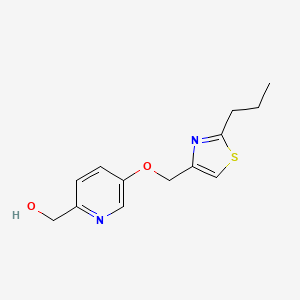
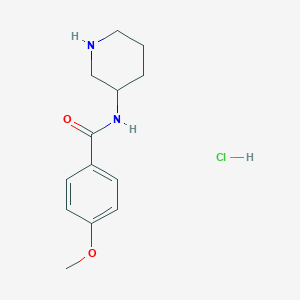
![[3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894008.png)
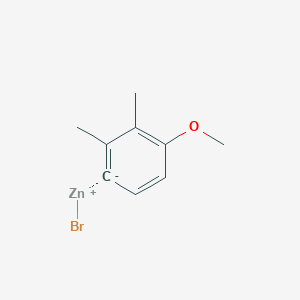
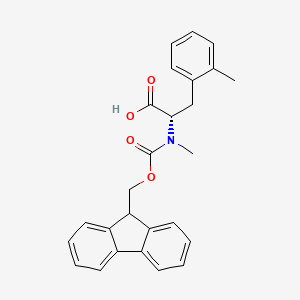
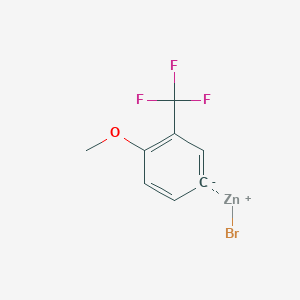


![(2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14894067.png)

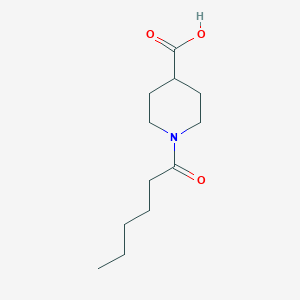
![3-[4-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14894082.png)
